molecular formula C19H18N2O3S B12883408 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one CAS No. 88051-69-8

3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one

Cat. No.: B12883408
CAS No.: 88051-69-8
M. Wt: 354.4 g/mol
InChI Key: DTTVODUACCOYEX-UHFFFAOYSA-N
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Description

3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one: is a heterocyclic compound characterized by the presence of a morpholine ring, two phenyl groups, and a thioxooxazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one typically involves the following steps:

    Formation of the Thioxooxazolidinone Core: This can be achieved through the reaction of a suitable isothiocyanate with an amino acid derivative under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. Morpholine is reacted with a halogenated precursor of the thioxooxazolidinone core, often in the presence of a base like potassium carbonate.

    Addition of Phenyl Groups: The phenyl groups are typically introduced through Friedel-Crafts acylation or alkylation reactions. Benzoyl chloride or benzyl chloride can be used as the phenyl group donors, with aluminum chloride as the catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated derivatives and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of cancer research.

Medicine

Medically, derivatives of this compound are being studied for their anti-inflammatory and anticancer properties. The presence of the morpholine ring and the thioxooxazolidinone core is believed to contribute to its biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can form hydrogen bonds with active site residues, while the phenyl groups can engage in π-π interactions. The thioxooxazolidinone core may participate in covalent bonding with nucleophilic sites on the target molecule, leading to inhibition or modulation of the target’s activity.

Comparison with Similar Compounds

Similar Compounds

    5,5-Diphenyl-2-thiohydantoin: Similar in structure but lacks the morpholine ring.

    3-Morpholino-2-thioxoimidazolidin-4-one: Contains a similar core structure but with different substituents.

    2-Thioxo-4-thiazolidinone derivatives: Share the thioxo group but have different ring systems.

Uniqueness

3-Morpholino-5,5-diphenyl-2-thioxooxazolidin-4-one is unique due to the combination of the morpholine ring, two phenyl groups, and the thioxooxazolidinone core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

88051-69-8

Molecular Formula

C19H18N2O3S

Molecular Weight

354.4 g/mol

IUPAC Name

3-morpholin-4-yl-5,5-diphenyl-2-sulfanylidene-1,3-oxazolidin-4-one

InChI

InChI=1S/C19H18N2O3S/c22-17-19(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-18(25)21(17)20-11-13-23-14-12-20/h1-10H,11-14H2

InChI Key

DTTVODUACCOYEX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N2C(=O)C(OC2=S)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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